molecular formula C7H2ClF3N2 B1489764 2-Chloro-6-(trifluoromethyl)isonicotinonitrile CAS No. 1196155-38-0

2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Cat. No. B1489764
M. Wt: 206.55 g/mol
InChI Key: DKJFUZIDAHUIJV-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2ClF3N2. It has a molecular weight of 206.55 . It’s also known by other names such as “2-Chloro-6-trifluoro isonicotinonitrile” and "2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile" .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is 1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of “2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is predicted to be 196.8±35.0 °C, and its density is predicted to be 1.51±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been involved in various chemical reactions and syntheses. For instance, it undergoes regioselective nucleophilic substitution reactions, as demonstrated in the study where 2,6-dichloro-4-methylnicotinonitrile reacted with malononitrile dimer, leading to the formation of a new compound (Dyadyuchenko et al., 2021). Additionally, this compound has been utilized in the synthesis of complex organic structures, such as 2-trifluoromethylated indoles, which are produced through radical trifluoromethylation of isonitriles (Zhang & Studer, 2014).

Environmental and Agricultural Studies

In environmental and agricultural contexts, derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, such as atrazine, have been studied for their impact. For example, research has been conducted on the degradation of atrazine in water using ozone/hydrogen peroxide treatment (Nélieu et al., 2000). Moreover, the effect of atrazine on chromatin activity in corn and soybean has been investigated, indicating its influence on RNA synthesis and chromatin template availability (Penner & Early, 1972).

Coordination Chemistry and Materials Science

2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been used in coordination chemistry and materials science. For instance, its reactions with [Cd(SCN)2] have led to the synthesis of coordination polymers with potential applications in materials science (Chen, Liu, & You, 2002).

Analytical and Biochemical Studies

In analytical chemistry, derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile have been used as model compounds in immunoassays for analyzing non-extractable triazine residues (Dankwardt et al., 1996).

Safety And Hazards

“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is classified as having acute toxicity (oral), and it’s harmful if swallowed . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJFUZIDAHUIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695956
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)isonicotinonitrile

CAS RN

1196155-38-0
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (0.50 g, 1.5 mmol, prepared according to the method described in European Journal of Organic Chemistry, (18) 3793-3798; 2004) and copper cyanide (0.52 g, 5.8 mmol) were mixed in N-methylpyrrolidinone (2 mL). The reaction vial was sealed and heated in the microwave to 120° C. for 10 minutes. The mixture was diluted with water and EtOAc and was filtered. The organic layer was washed with water (3×), followed by brine, dried over sodium sulfate and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-15% EtOAc in hexanes afforded product as a colorless oil (0.24 g, 64%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Rowbottom, G Bain, I Calderon… - Journal of Medicinal …, 2017 - ACS Publications
LOXL2 catalyzes the oxidative deamination of ε-amines of lysine and hydroxylysine residues within collagen and elastin, generating reactive aldehydes (allysine). Condensation with …
Number of citations: 57 pubs.acs.org

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